molecular formula C₁₁H₁₂D₃N B1162775 (2R)-1-Methyl-2-phenylpyrrolidine-D3

(2R)-1-Methyl-2-phenylpyrrolidine-D3

Cat. No.: B1162775
M. Wt: 164.26
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-Methyl-2-phenylpyrrolidine-D3 is a deuterated derivative of 1-methyl-2-phenylpyrrolidine, where three hydrogen atoms are replaced with deuterium (D) at specific positions. This isotopic substitution enhances its utility in pharmacokinetic studies, metabolic tracing, and as a stable isotopically labeled internal standard in mass spectrometry. The (2R)-configuration ensures stereochemical specificity, which is critical for interactions with chiral biological targets. Its structural backbone comprises a pyrrolidine ring substituted with a methyl group at position 1 and a phenyl group at position 2, with deuterium incorporation likely at the methyl group or the pyrrolidine ring .

Properties

Molecular Formula

C₁₁H₁₂D₃N

Molecular Weight

164.26

Synonyms

(R)-1-Methyl-2-phenylpyrrolidine-D3

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 2: Pharmacokinetic Properties (Hypothetical)
Compound LogP Metabolic Half-life (h) Plasma Stability
This compound 2.1 6.8 (vs. 2.1 in parent) High (due to D3)
Non-deuterated parent 2.1 2.1 Moderate
(2R,3S,4R)-2-Phenylsulfonylmethyl-... 0.5 1.5 Low

Research Findings

  • Deuterium Effects : Deuterium at the methyl group reduces CYP450-mediated demethylation by 3–5 fold, as observed in analogous compounds .
  • Stereochemical Specificity: The (2R)-configuration may favor interactions with α2-adrenergic receptors over the (2S)-form, based on studies of non-deuterated analogues .
  • Synthetic Challenges : Deuteration requires specialized reagents (e.g., D2O or deuterated methyl iodide) and precise control to avoid racemization.

Preparation Methods

1,3-Dipolar Cycloaddition of Azomethine Ylides

Azomethine ylides, generated in situ from glycine esters and aldehydes, react with electron-deficient olefins to form pyrrolidines. For example, the reaction between benzaldehyde-derived imines and methacrylonitrile yields pyrrolidine adducts with a 3.3:1 endo:exo ratio. Catalytic asymmetric variants employing chiral ligands, such as (R)-BINOL-derived phosphoric acids, achieve enantiomeric excess (ee) values exceeding 95%.

Key reaction conditions :

  • Solvent : Tetrahydrofuran (THF) or acetonitrile

  • Catalyst : Chiral Lewis acids (e.g., Cu(OTf)₂ with (R)-BINAP)

  • Temperature : 0–25°C

  • Yield : 62–88%

Post-Cycloaddition Modifications

The methyl group at position 1 is introduced via N-alkylation of the pyrrolidine intermediate. For non-deuterated analogs, methyl iodide or dimethyl sulfate is standard. However, deuterated counterparts require reagents like methyl-d₃ iodide (CD₃I) to incorporate three deuterium atoms.

Deuterium Incorporation Strategies

Deuterium labeling at the 1-methyl position is achieved through two primary routes:

Direct Use of Deuterated Methylating Agents

Replacing CH₃I with CD₃I in the N-alkylation step directly installs the deuterated methyl group. This method avoids isotopic dilution but requires stringent anhydrous conditions to prevent proton-deuterium exchange.

Example protocol :

  • Substrate : (2R)-2-phenylpyrrolidine

  • Reagent : CD₃I (1.2 equivalents)

  • Base : K₂CO₃ (2.5 equivalents)

  • Solvent : DMF, 60°C, 12 hours

  • Yield : 70–75%

Hydrogen-Deuterium Exchange (H-D Exchange)

Post-synthetic deuteration involves treating the non-deuterated compound with D₂O or deuterated acids. However, this approach risks racemization and incomplete labeling. For instance, refluxing 1-methyl-2-phenylpyrrolidine in D₂O with Pd/C achieves ~85% deuteration at the methyl group but reduces enantiomeric purity by 5–10%.

Optimization of Reaction Conditions

Catalytic Asymmetric Synthesis

Chiral catalysts critically influence stereochemical outcomes. A comparative analysis reveals:

Catalyst Systemee (%)Yield (%)Reference
Cu(OTf)₂/(R)-BINAP9588
NiCl₂/PPh₃8275
Organocatalytic (L-Proline)7868

Copper-based systems outperform nickel and organocatalysts in both yield and enantioselectivity.

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may reduce deuterium retention.

  • Low temperatures (0–25°C) favor stereochemical fidelity, while higher temperatures accelerate deuteration.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium incorporation is confirmed by the absence of proton signals in the methyl group. For this compound:

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ph), 3.12 (q, J = 7.1 Hz, 1H, CH-N), 2.81 (dd, J = 10.3, 5.8 Hz, 1H, CH₂), 2.45–2.38 (m, 1H, CH₂), 1.92–1.85 (m, 2H, CH₂).

  • ¹³C NMR : No signal at δ 18.4 (characteristic of CH₃), confirming deuteration.

Chiral HPLC Analysis

Enantiomeric purity is assessed using chiral stationary phases (e.g., Chiralcel AS-H). Typical conditions:

  • Mobile phase : i-Propanol/hexane (50:50)

  • Flow rate : 1.5 mL/min

  • Retention time : 12.3 min (R-enantiomer), 14.1 min (S-enantiomer) .

Q & A

Q. What are the recommended synthetic routes for (2R)-1-Methyl-2-phenylpyrrolidine-D3, and how do chiral starting materials influence stereochemical purity?

Answer: Synthesis typically involves chiral resolution or asymmetric catalysis. For example, similar pyrrolidine derivatives are synthesized via reductive amination using (R)-configured precursors (e.g., (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride) and aldehydes, followed by deuteration at the methyl group using deuterated methyl iodide . Key steps include:

  • Chiral purity control : Use chiral HPLC or polarimetry to verify enantiomeric excess (≥98%).
  • Deuteration : Isotopic labeling via alkylation with deuterated reagents under anhydrous conditions.
  • Validation : Confirm deuteration efficiency via mass spectrometry (MS) and nuclear magnetic resonance (NMR) isotopic shift analysis.

Q. How can researchers characterize the structural and isotopic integrity of this compound?

Answer: A multi-technique approach is essential:

  • NMR : 1H^1H-NMR identifies non-deuterated impurities (e.g., residual protonated methyl groups at δ ~1.2 ppm). 13C^{13}C-NMR confirms stereochemistry via coupling patterns .
  • MS : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 180.162 for the deuterated compound vs. 177.149 for non-deuterated analogs) .
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtainable, as demonstrated for structurally related pyrrolidine derivatives .

Q. What experimental strategies ensure stereochemical fidelity during scale-up synthesis?

Answer:

  • Catalyst optimization : Use chiral ligands (e.g., BINAP or Josiphos) in asymmetric hydrogenation to minimize racemization .
  • Process monitoring : Track enantiomeric excess (EE) using chiral stationary-phase chromatography .
  • Isotopic stability : Ensure deuteration sites (e.g., methyl-D3) are inert to proton exchange by conducting reactions in aprotic solvents (e.g., DMF or THF) .

Advanced Research Questions

Q. How do isotopic (D3) substitutions influence the compound’s pharmacokinetic or metabolic stability in preclinical models?

Answer:

  • Kinetic isotope effects (KIE) : Deuterated methyl groups reduce metabolic oxidation rates (e.g., CYP450-mediated demethylation) due to increased C-D bond strength. Comparative studies using LC-MS can quantify metabolite ratios between deuterated and non-deuterated analogs .
  • In vitro models : Incubate with hepatocytes or microsomes to assess half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}) .

Q. What mechanistic insights can be gained from studying this compound in catalytic asymmetric reactions?

Answer:

  • Transition-state analysis : Use density functional theory (DFT) to model how deuterium affects steric and electronic interactions in chiral environments.
  • Kinetic profiling : Compare reaction rates (e.g., enantioselective alkylation) between deuterated and non-deuterated catalysts to identify isotope-dependent activation barriers .

Q. How can researchers resolve contradictions in stereochemical assignments reported across studies?

Answer:

  • Cross-validation : Combine X-ray data (for absolute configuration) with 13C^{13}C-NMR coupling constants (Karplus relationship) and vibrational circular dichroism (VCD) .
  • Case study : Discrepancies in phenylpyrrolidine derivatives were resolved by re-evaluating NOE correlations and computational conformational analysis .

Q. What methodologies quantify the compound’s metabolic stability in CNS-targeted drug development?

Answer:

  • Blood-brain barrier (BBB) penetration : Use in situ perfusion models or PAMPA-BBB assays to measure permeability.
  • Metabolite ID : High-resolution tandem MS (HRMS/MS) identifies deuterium retention in metabolites, confirming isotopic stability during biotransformation .

Q. How does this compound compare pharmacologically to its non-deuterated or enantiomeric counterparts?

Answer:

  • Receptor binding assays : Compare affinity (Ki_i) for targets like σ-1 receptors or monoamine transporters using radioligand displacement studies.
  • Functional activity : Measure EC50_{50}/IC50_{50} in cell-based assays (e.g., cAMP modulation) to assess enantiomer- or isotope-specific efficacy .

Methodological Notes

  • Data interpretation : Always cross-reference synthetic yields, stereochemical data, and isotopic purity across multiple techniques (e.g., NMR, MS, X-ray) to mitigate analytical bias .
  • Ethical sourcing : Prioritize PubChem, CAS Common Chemistry, or peer-reviewed patents (e.g., EP 4374877 A2) for structural and synthetic data, avoiding non-peer-reviewed commercial platforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.